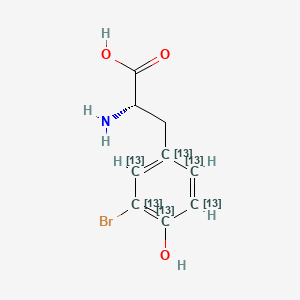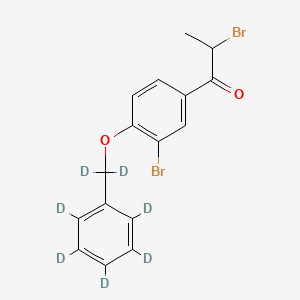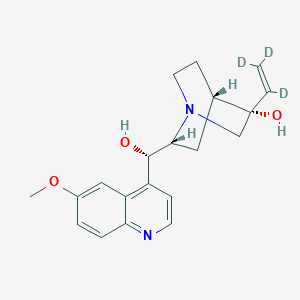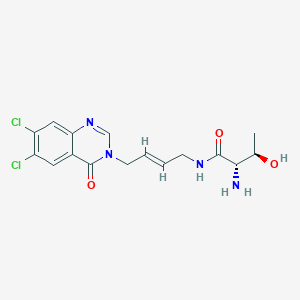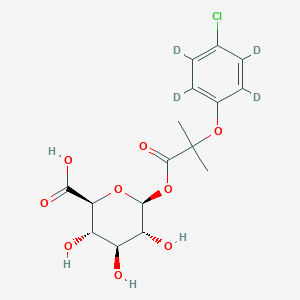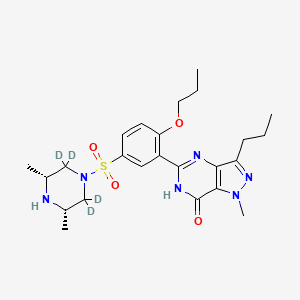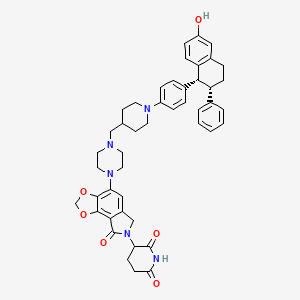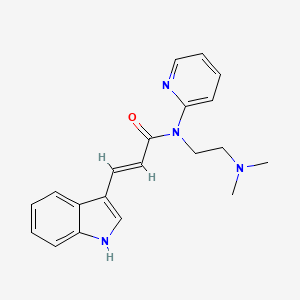![molecular formula C21H32N6O7 B12416654 (1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)
(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EB-0156 is a potent inhibitor of endoplasmic reticulum alpha-glucosidase I and II, with IC50 values of 0.0479 micromolar and less than 0.001 micromolar, respectively . This compound is an N-substituted derivative of valiolamine and exhibits broad-spectrum antiviral activity . EB-0156 has significant potential for broad-spectrum drug discovery against both existing and emerging viruses .
Preparation Methods
The synthesis of EB-0156 involves the N-substitution of valiolamine derivatives . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the modification of the valiolamine core structure to introduce the N-substituted group, which is crucial for its inhibitory activity against alpha-glucosidases . Industrial production methods are also not explicitly detailed but likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
EB-0156 primarily undergoes reactions typical of N-substituted valiolamine derivatives. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the N-substituted group.
Reduction: Reduction reactions can occur, especially at the nitro group present in the structure.
Substitution: Nucleophilic substitution reactions are common, given the presence of reactive sites on the valiolamine core
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions but generally involve modified valiolamine derivatives with altered functional groups.
Scientific Research Applications
EB-0156 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of alpha-glucosidases and the resulting biochemical pathways
Biology: Investigated for its effects on cellular processes involving endoplasmic reticulum alpha-glucosidases
Medicine: Explored for its potential as a broad-spectrum antiviral agent, particularly against viruses that rely on alpha-glucosidases for replication
Mechanism of Action
EB-0156 exerts its effects by inhibiting endoplasmic reticulum alpha-glucosidases I and II. These enzymes are involved in the processing of glycoproteins, and their inhibition disrupts the proper folding and function of viral glycoproteins, thereby inhibiting viral replication . The molecular targets are the active sites of alpha-glucosidases, and the pathways involved include the glycoprotein processing pathway in the endoplasmic reticulum .
Comparison with Similar Compounds
EB-0156 is unique due to its potent inhibitory activity and broad-spectrum antiviral potential. Similar compounds include:
Valiolamine: The parent compound, which lacks the N-substitution but shares the core structure.
Miglitol: Another alpha-glucosidase inhibitor used as an antidiabetic agent.
Acarbose: A well-known alpha-glucosidase inhibitor used to treat type 2 diabetes
Compared to these compounds, EB-0156 exhibits higher potency and broader antiviral activity, making it a valuable candidate for drug discovery .
Properties
Molecular Formula |
C21H32N6O7 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[6-[2-nitro-4-(triazol-2-yl)anilino]hexylamino]cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C21H32N6O7/c28-13-21(32)12-16(18(29)19(30)20(21)31)23-8-4-2-1-3-7-22-15-6-5-14(11-17(15)27(33)34)26-24-9-10-25-26/h5-6,9-11,16,18-20,22-23,28-32H,1-4,7-8,12-13H2/t16-,18-,19+,20-,21-/m0/s1 |
InChI Key |
BJRWBFFORRYEBK-RQUKQETFSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N3N=CC=N3)[N+](=O)[O-] |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N3N=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
